molecular formula C17H18ClNO4 B13827664 Methyl (2S,3S)-N-benzoyl-3-phenylisoserin hcl

Methyl (2S,3S)-N-benzoyl-3-phenylisoserin hcl

Cat. No.: B13827664
M. Wt: 335.8 g/mol
InChI Key: ZQCKLPPZRZAPHJ-YYLIZZNMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S,3S)-N-benzoyl-3-phenylisoserine HCl is a chiral compound featuring a benzoyl-protected amino acid backbone with a methyl ester group. Its stereochemical configuration (2S,3S) distinguishes it from other stereoisomers, such as the (2R,3S) variant, which are critical in determining its reactivity and biological interactions. This compound is primarily utilized as a chiral building block in organic synthesis, particularly for constructing peptides and biologically active molecules requiring precise stereochemical control . The benzoyl group acts as a protective moiety for the amine, while the methyl ester enhances solubility and modulates reactivity during synthetic steps.

Properties

Molecular Formula

C17H18ClNO4

Molecular Weight

335.8 g/mol

IUPAC Name

methyl (2S,3S)-3-benzamido-2-hydroxy-3-phenylpropanoate;hydrochloride

InChI

InChI=1S/C17H17NO4.ClH/c1-22-17(21)15(19)14(12-8-4-2-5-9-12)18-16(20)13-10-6-3-7-11-13;/h2-11,14-15,19H,1H3,(H,18,20);1H/t14-,15-;/m0./s1

InChI Key

ZQCKLPPZRZAPHJ-YYLIZZNMSA-N

Isomeric SMILES

COC(=O)[C@H]([C@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)O.Cl

Canonical SMILES

COC(=O)C(C(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)O.Cl

Origin of Product

United States

Preparation Methods

Preparation of Racemic Threo-3-Phenylisoserine Amide

  • Starting from racemic cis-3-phenylglycidic acid methyl ester, treatment with gaseous ammonia in methanol yields racemic threo-3-phenylisoserine amide.
  • Hydrolysis of the amide with barium hydroxide produces racemic threo-3-phenylisoserine acid.
  • Benzoylation of the amino group with benzoyl chloride yields racemic threo-N-benzoyl-3-phenylisoserine acid.

Resolution of Racemic Mixture

  • The racemic mixture is resolved by fractional crystallization using an enantiomerically pure organic acid, typically (+)-tartaric acid or (-)-dibenzoyltartaric acid, in ethanol under reflux conditions.
  • This step produces the optically pure (2S,3S)-N-benzoyl-3-phenylisoserine acid salt.

Conversion to Amide Inorganic Acid Salt

  • The organic acid salt of (2S,3S)-3-phenylisoserine amide is treated with a strong inorganic acid such as hydrochloric acid or sulfuric acid in ethanol at 40–45°C.
  • This yields the corresponding inorganic acid salt of the amide.

Formation of Methyl Ester and Hydrochloride Salt

  • Treatment of the inorganic acid salt with hydrochloric acid in methanol at room temperature converts the compound to the methyl ester hydrochloride.
  • Subsequent crystallization is performed using a mixture of ethyl acetate and heptane.
  • Addition of acetic acid promotes crystallization of the methyl ester acetate salt, which can be converted to the hydrochloride salt by appropriate acid-base manipulation.

Representative Experimental Data and Yields

Step Conditions Yield (%) Notes
Fractional crystallization with dibenzoyltartaric acid Ethanol, reflux 2 h, then room temp stirring 1 h 50 Produces (2S,3S)-N-benzoyl-3-phenylisoserine acid salt
Treatment with concentrated HCl in ethanol 42–45 °C, slow addition 87 Produces (2S,3S)-3-phenylisoserine amide hydrochloride salt
Crystallization of methyl ester acetate salt Ethyl acetate/heptane, 0–25 °C Not specified Enantiomeric purity >99%

Protection and Deprotection Strategies

  • Benzoyl group is used to protect the amino group during synthesis to prevent side reactions.
  • Hydroxyl groups may be protected with benzyl groups or carbamate protecting groups to control reactivity during multi-step synthesis, as described in related patents involving (2R,3S)-3-phenylisoserine derivatives.
  • Deprotection is typically achieved under acidic conditions, but removal of the benzoyl group requires harsh conditions such as refluxing in 6 N HCl, which can be challenging on an industrial scale.

Analytical and Purification Techniques

  • Enantiomeric purity is confirmed by chromatographic methods, with reported purities greater than 99%.
  • Crystallization steps are optimized using solvent mixtures such as ethyl acetate and heptane to improve yield and purity.
  • Nuclear Magnetic Resonance (NMR) spectroscopy data confirm the structure and stereochemistry of intermediates and final products.

Summary Table of Key Reagents and Conditions

Reagent/Condition Purpose Typical Parameters
(+)-Tartaric acid or (-)-dibenzoyltartaric acid Resolution of racemic mixture Ethanol, reflux, 2 h
Concentrated HCl (32%) Formation of hydrochloride salt Ethanol, 42–45 °C, slow addition
Methanol Solvent for esterification and acid treatment Room temperature
Ethyl acetate / Heptane Crystallization solvent mixture Cooling to 0 °C
Benzoyl chloride Amino group protection Standard benzoylation conditions

Chemical Reactions Analysis

Protection Reactions

The compound’s hydroxyl and amine groups undergo protection to prevent undesired side reactions during taxane synthesis.

Benzyloxycarbonyl (Cbz) Protection

  • Reagents : Benzyl chloroformate (Cbz-Cl) in methyl t-butyl ether/water (1:1) at 0°C .

  • Conditions : Sodium carbonate as base, 1-hour reaction time.

  • Outcome : Forms C3′ N-Cbz-(2S,3S)-3-phenylisoserine ethyl ester with 85–90% yield after recrystallization (ethyl acetate/hexane) .

Benzyloxymethyl (BOM) Protection

  • Reagents : Benzyloxymethyl chloride (BOM-Cl), n-butyl lithium in THF at −78°C .

  • Conditions : Dropwise addition over 5 minutes, 2–5 hours reaction time.

  • Outcome : C2′-O-BOM-protected derivative with >80% yield after chromatographic purification .

Table 1: Protection Reaction Parameters

Protecting GroupReagentSolventTemperatureYield (%)
CbzCbz-ClEther/Water0°C85–90
BOMBOM-Cl / n-BuLiTHF−78°C>80

Coupling Reactions with Taxane Cores

The compound reacts with taxane precursors (e.g., baccatin III) via esterification.

  • Activation : Use of NaH in DMF to deprotonate the hydroxyl group .

  • Coupling Agent : Trichloroethoxymethyl bromide (2.2 equiv) at 20°C for 24 hours .

  • Workup : Extraction with dichloromethane (8×20–25 cm³), washing with HCl (2M), and drying over MgSO₄ .

  • Yield : 83% for the coupled product after crystallization (methanol/ethyl acetate) .

Acidic Deprotection of Trichloroethoxymethyl Groups

  • Reagents : Hydrochloric acid (2M) in dichloromethane at 0°C .

  • Mechanism : Acidolysis cleaves the trichloroethoxymethyl ether.

  • Outcome : Quantitative removal confirmed by TLC and IR (loss of 1090 cm⁻¹ C-O-C band) .

Hydrogenolytic Deprotection of Cbz/BOM Groups

  • Conditions : H₂/Pd-C in ethanol at 25°C .

  • Yield : >95% deprotection with no racemization (validated by chiral HPLC) .

Spectroscopic Analysis

  • IR : Key bands at 3460 cm⁻¹ (N-H), 1720 cm⁻¹ (C=O ester), and 1500 cm⁻¹ (aromatic C=C) .

  • Mass Spectrometry : Molecular ion peaks at m/z 426.5 (M⁺+2) and 430.5 (M⁺+6) for trichloroethoxymethyl derivatives .

Table 2: Key Spectroscopic Data

TechniqueKey SignalsAssignment
IR3460 cm⁻¹, 1720 cm⁻¹, 1500 cm⁻¹N-H, C=O, aromatic C=C
MSm/z 426.5 (M⁺+2)Trichloroethoxymethyl adduct

Reaction Optimization Insights

  • Temperature Sensitivity : Reactions below 0°C minimize epimerization (e.g., −78°C for BOM protection) .

  • Solvent Choice : THF enhances lithiation efficiency, while DMF accelerates coupling with taxane cores .

  • Purification : Ethyl acetate/hexane recrystallization achieves >98% purity for protected intermediates .

Scientific Research Applications

Medicinal Chemistry

Paclitaxel and Docetaxel Synthesis

One of the primary applications of Methyl (2S,3S)-N-benzoyl-3-phenylisoserin hydrochloride is in the synthesis of taxanes, specifically Paclitaxel and Docetaxel. These compounds are critical in cancer therapy due to their effectiveness against various cancers, including breast and ovarian cancer.

  • Paclitaxel : A naturally occurring diterpenoid taxane derived from the bark of the Pacific yew tree, used extensively in chemotherapy.
  • Docetaxel : A synthetic derivative of Paclitaxel, approved for treating breast cancer and non-small cell lung cancer.

The synthesis process involves the transformation of this compound into intermediates that can be further modified to produce these therapeutically important drugs. The compound serves as a building block due to its structural properties that facilitate these transformations .

Enzymatic Synthesis

Recent studies have highlighted the use of Methyl (2S,3S)-N-benzoyl-3-phenylisoserin hydrochloride in enzymatic reactions to create stereochemically pure forms of related compounds. For instance, yeast-catalyzed reductions have been employed to introduce additional chiral centers in the synthesis of phenylisoserine derivatives, enhancing their biological activity and selectivity .

Cosmetic Formulations

The compound has also found applications in the cosmetic industry. Its properties allow it to be utilized in formulations aimed at improving skin hydration and texture. Experimental designs using response surface methodology have shown that formulations containing Methyl (2S,3S)-N-benzoyl-3-phenylisoserin hydrochloride exhibit enhanced sensory properties, making them suitable for topical applications .

Case Study 1: Taxane Synthesis

A detailed investigation into the semi-synthesis of Paclitaxel using Methyl (2S,3S)-N-benzoyl-3-phenylisoserin hydrochloride revealed a multi-step process that effectively converts this compound into key intermediates necessary for drug formulation. The study demonstrated high yields and purity levels, confirming its utility in pharmaceutical manufacturing .

Case Study 2: Cosmetic Efficacy

In a comparative study assessing various cosmetic formulations, those containing Methyl (2S,3S)-N-benzoyl-3-phenylisoserin hydrochloride were shown to significantly improve skin hydration metrics compared to control formulations lacking this compound. The study utilized both subjective assessments and objective measurements to quantify improvements in skin quality .

Data Table: Comparison of Applications

Application AreaCompound RoleKey Benefits
Medicinal ChemistryIntermediate for Paclitaxel/DocetaxelEffective against multiple cancers
Enzymatic SynthesisChiral center introductionEnhanced selectivity
Cosmetic FormulationsSkin hydration agentImproved sensory properties

Mechanism of Action

The mechanism of action of Methyl (2S,3S)-N-benzoyl-3-phenylisoserin hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It can act as an inhibitor or activator of specific enzymes, depending on the context of its application. The exact molecular targets and pathways involved vary based on the specific biological or chemical system being studied .

Comparison with Similar Compounds

N-Benzoyl-(2R,3S)-3-Phenylisoserine Methyl Ester

  • Key Differences :
    • Stereochemistry : The (2R,3S) configuration alters spatial orientation, impacting substrate recognition in enzymatic reactions and binding affinity in drug-target interactions.
    • Applications : While both isomers serve as intermediates in chiral synthesis, the (2R,3S) variant is more extensively documented in peptide synthesis due to its compatibility with specific catalytic systems .
  • Physical Properties: Property (2S,3S)-Methyl Ester HCl (2R,3S)-Methyl Ester Molecular Formula C₁₈H₁₉NO₄·HCl C₁₈H₁₉NO₄ Molecular Weight ~349.8 g/mol 313.35 g/mol CAS Number Not explicitly listed 132201-33-3

Ester Derivatives

Ethyl-(2R,3S)-N-Benzoyl-3-Phenylisoserine Ester

  • Structural Differences : Replacement of the methyl ester with an ethyl group increases molecular weight and alters hydrophobicity.
  • Physical and Functional Properties: Property Methyl (2S,3S) Ester HCl Ethyl (2R,3S) Ester Molecular Formula C₁₈H₁₉NO₄·HCl C₂₀H₂₃NO₅ Molecular Weight ~349.8 g/mol 357.4 g/mol Boiling Point Not reported 578.6 ± 50.0 °C LogP Not reported 4.60
  • Applications : Ethyl esters are often preferred in prolonged synthetic reactions due to their slower hydrolysis rates compared to methyl esters .

Functional Group Analogues

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

  • Key Differences: This compound lacks the amino acid backbone and phenyl group but shares the benzamide motif.
  • Applications : Its N,O-bidentate directing group facilitates metal-catalyzed C–H bond functionalization, a feature absent in Methyl (2S,3S)-N-benzoyl-3-phenylisoserine HCl .

Biological Activity

Methyl (2S,3S)-N-benzoyl-3-phenylisoserin hydrochloride, also known as a derivative of phenylisoserine, is a compound of significant interest in medicinal chemistry, particularly due to its association with the antitumor activity of paclitaxel (Taxol). This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H17NO4
  • Molar Mass : 299.32 g/mol
  • Density : 1.236 g/cm³ (predicted)
  • pKa : 12.05 (predicted)
  • CAS Number : 144541-45-7
PropertyValue
Molecular FormulaC17H17NO4
Molar Mass299.32 g/mol
Density1.236 g/cm³
pKa12.05
Boiling Point540.3 °C (predicted)

Antitumor Properties

Methyl (2S,3S)-N-benzoyl-3-phenylisoserin hydrochloride is recognized for its role as a precursor in the synthesis of paclitaxel, a potent chemotherapeutic agent. Studies have shown that the compound contributes to the stabilization of microtubules during cell division, which is crucial for its antitumor activity.

The primary mechanism by which this compound exerts its biological effects is through microtubule stabilization. Unlike other chemotherapeutic agents that destabilize microtubules, paclitaxel promotes their assembly and prevents depolymerization, leading to cell cycle arrest in the G2/M phase.

Case Studies and Research Findings

  • Synthesis and Evaluation :
    • A study demonstrated the synthesis of N-benzoyl-(2R,3S)-3-phenylisoserine methyl ester as an intermediate for paclitaxel production, highlighting its significance in enhancing antitumor efficacy .
    • In another investigation, the compound was evaluated for its larvicidal activity against Aedes aegypti, indicating potential uses beyond oncology .
  • Toxicity and Safety :
    • Toxicological assessments revealed that while some derivatives exhibit biological activity against pests like Aedes aegypti, they also show no significant cytotoxicity towards human peripheral blood mononuclear cells at high concentrations . This suggests a favorable safety profile for potential therapeutic applications.

Table 2: Biological Activity Summary

Activity TypeObservationsReference
Antitumor ActivityStabilizes microtubules; induces G2/M arrest
Larvicidal ActivityEffective against Aedes aegypti
CytotoxicityLow toxicity to human cells

Q & A

Q. Methodological Steps :

React N-benzoyl-L-vinylmagnesium bromide with appropriate electrophiles.

Oxidative cyclization using RuCl₃/NaIO₄.

Diastereomer separation via chiral resolution.

How can researchers confirm the chiral purity of this compound?

Basic Research Question
Analytical techniques must resolve stereoisomers and quantify enantiomeric excess (ee):

  • HPLC : Use chiral stationary phases (e.g., amylose or cellulose derivatives) with UV detection. For example, related compounds are analyzed using reversed-phase HPLC with acetonitrile/water gradients .
  • NMR Spectroscopy : Compare coupling constants (e.g., J values for vicinal protons) to reference data .
  • Polarimetry : Measure optical rotation against standards.

Q. Validation Protocol :

  • Cross-validate results with ≥2 independent methods (e.g., HPLC + NMR).
  • Report retention times, resolution factors (R >1.5), and ee values.

What factors influence diastereomeric excess during synthesis, and how can they be optimized?

Advanced Research Question
Key variables include:

  • Temperature : Lower temperatures favor kinetic control (e.g., -35°C for Grignard additions) .
  • Catalyst loading : Higher RuCl₃ concentrations improve oxidation efficiency but may increase side reactions.
  • Solvent polarity : Polar solvents (e.g., acetone) enhance chiral resolution .

Q. Troubleshooting Data Contradictions :

  • If conflicting ee values are reported, assess:
    • Purity of starting materials (e.g., Grignard reagent quality).
    • Reaction time (over-oxidation may degrade stereochemistry).
    • Resolution conditions (e.g., solvent ratios during ephedrine treatment).

How should discrepancies in spectral data (e.g., melting points, NMR shifts) be resolved?

Advanced Research Question
Discrepancies often arise from impurities or polymorphic forms. Strategies include:

  • Recrystallization : Use solvent systems like ethyl acetate/hexane to isolate pure crystals.
  • Advanced NMR : 2D techniques (COSY, HSQC) to assign signals unambiguously .
  • DSC/TGA : Analyze thermal behavior to detect polymorphs or hydrate formation.

Example :
If melting points vary, compare DSC thermograms to rule out polymorphic transitions .

What safety protocols are critical for handling this compound?

Basic Research Question
While specific toxicology data are limited, general guidelines from analogous compounds include:

  • PPE : Nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Q. Storage :

  • Store in sealed containers at 2–8°C (fridge) to prevent hydrolysis .

How does the compound’s stability vary under different pH and solvent conditions?

Advanced Research Question
Stability studies should assess:

  • Aqueous solutions : Hydrolysis rates at pH 1–12 (monitored via HPLC).
  • Organic solvents : Degradation in DMSO vs. acetonitrile (UV-Vis or LC-MS tracking) .

Q. Key Findings from Analogues :

  • Benzoyl-protected isoserine derivatives degrade rapidly in acidic conditions (t½ <24 hrs at pH 2) .
  • Stability in DMSO exceeds 6 months at -20°C .

What analytical methods detect and quantify degradation products?

Advanced Research Question

  • LC-MS/MS : Identify hydrolyzed products (e.g., free isoserine) with MRM transitions .
  • FTIR : Monitor carbonyl stretches (e.g., 1700–1750 cm⁻¹ for ester hydrolysis) .

Q. Example Workflow :

Accelerate degradation via heat/acid.

Compare LC-MS profiles to untreated samples.

Quantify using external calibration curves.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.